methyl N-[(2-methoxy-2-oxoethyl)carbamoyl]-L-tryptophanate
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Overview
Description
Methyl N-[(2-methoxy-2-oxoethyl)carbamoyl]-L-tryptophanate is a synthetic compound that belongs to the class of carboxylic amino esters. This compound is characterized by the presence of a tryptophan moiety linked to a carbamoyl group, which is further substituted with a methoxy-oxoethyl group. It is of significant interest in organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2-methoxy-2-oxoethyl)carbamoyl]-L-tryptophanate typically involves the N-alkylation reaction of methyl 2-azido-2-benzamidoacetate with methyl 2-amino-3-(1H-indol-3-yl)propanoate. This reaction is carried out in acetone with diisopropylethylamine as a base . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2-methoxy-2-oxoethyl)carbamoyl]-L-tryptophanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule, allowing for the synthesis of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, methyl N-[(2-methoxy-2-oxoethyl)carbamoyl]-L-tryptophanate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with proteins and enzymes. Its structural similarity to natural amino acids makes it a valuable tool for probing biochemical pathways and understanding protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antibacterial, antiviral, or anticancer activities, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of methyl N-[(2-methoxy-2-oxoethyl)carbamoyl]-L-tryptophanate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl N-[1-(benzoylamino)-2-methoxy-2-oxoethyl]-tryptophanate: This compound is structurally similar but contains a benzoylamino group instead of a carbamoyl group.
N-(tert-butoxycarbonyl)ethanolamine: Another related compound, used primarily in biochemical research.
Uniqueness
Methyl N-[(2-methoxy-2-oxoethyl)carbamoyl]-L-tryptophanate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-oxoethyl substitution provides unique reactivity and potential for interaction with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H19N3O5 |
---|---|
Molecular Weight |
333.34 g/mol |
IUPAC Name |
methyl (2S)-3-(1H-indol-3-yl)-2-[(2-methoxy-2-oxoethyl)carbamoylamino]propanoate |
InChI |
InChI=1S/C16H19N3O5/c1-23-14(20)9-18-16(22)19-13(15(21)24-2)7-10-8-17-12-6-4-3-5-11(10)12/h3-6,8,13,17H,7,9H2,1-2H3,(H2,18,19,22)/t13-/m0/s1 |
InChI Key |
VBXWGAZWNPVJDJ-ZDUSSCGKSA-N |
Isomeric SMILES |
COC(=O)CNC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC |
Canonical SMILES |
COC(=O)CNC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
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